Calcium metavanadate

Overview

Description

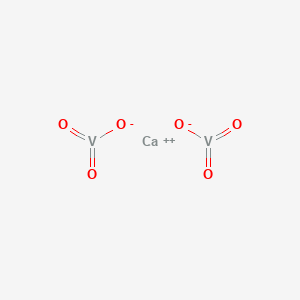

Calcium metavanadate is a compound with the molecular formula Ca(VO3)2 . It is a coordination complex of vanadium, which often refers to oxoanions of vanadium, most of which exist in its highest oxidation state of +5 .

Molecular Structure Analysis

The molecular weight of Calcium metavanadate is 237.96 g/mol . It has a complex structure with Calcium, Vanadium, and Oxygen atoms .Chemical Reactions Analysis

Calcium metavanadate exhibits interesting chemical reactions. For instance, it exhibits negative thermal expansion (NTE) below 80 K due to the flexible or intense coupled rocking of the CaO6 octahedra .Physical And Chemical Properties Analysis

Calcium metavanadate is a compound with several interesting physical and chemical properties. It is a semiconductor with indirect band gaps and exhibits visible light-emitting properties . It also exhibits negative thermal expansion (NTE) below 80 K .Scientific Research Applications

Carbonate Leaching

Calcium metavanadate plays a crucial role in the carbonate leaching process. In this process, the leaching rate of vanadium increases with the increase of the leaching agent content, decrease of the particle size, increase of the temperature, and increase of the reaction time . The carbonate leaching for calcium metavanadate is controlled by diffusion .

Vanadium Extraction

Calcium metavanadate is produced in the calcium roasting process of vanadium minerals. This process is environmentally friendly and is used for extracting vanadium . The sodium salt roasting process, which was widely used for extracting vanadium due to its high yield rate of vanadium, causes serious pollution .

Synthesis of Calcium Metavanadate

The synthesis of calcium metavanadate is studied by a conventional solid-state reaction in a CaCO3 - V2O5 mixture (1:1) molecular ratio in air . The synthesis begins at 400 ºC and speeds up at temperatures above 620 ºC due to the formation of a eutectic compound . After one hour at 650 ºC, the complete synthesis of the metavanadate is achieved .

Industrial Applications

Vanadium, as one of the important industrial raw materials, is widely used in fields such as iron and steelmaking, chemical industry, aerospace, and electronics industry . The raw materials of vanadium extraction are mainly stone coal and vanadium slag produced from the smelting of vanadium titano-magnetite .

Research on Kinetics

The kinetics of the carbonate leaching for calcium metavanadate and its leaching kinetics are studied. The kinetic equations of the carbonate leaching for calcium metavanadate are also derived .

Microanalysis

Microanalysis techniques such as Powder X-ray Diffraction (PXRD), Energy Dispersive Spectroscopy (EDS), and Scanning Electron Microscopy (SEM) are used to analyze the crystal phase and the particle morphologies of the CaV2O6 .

Mechanism of Action

Target of Action

Calcium metavanadate, also known as calcium vanadate, primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cell signaling by removing phosphate groups from phosphorylated tyrosine residues on proteins. This action is critical for the regulation of many cellular processes.

Mode of Action

Calcium metavanadate interacts with its targets by acting as an inhibitor of PTPase . This inhibition disrupts the normal function of these enzymes, leading to changes in the phosphorylation state of proteins and impacting cellular signaling pathways.

Biochemical Pathways

The inhibition of PTPase by calcium metavanadate affects various biochemical pathways. It impacts the phosphorylation state of proteins, which can alter the activity of these proteins and the pathways they are involved in. This can lead to changes in cellular functions and behaviors .

Pharmacokinetics

The leaching kinetics of calcium metavanadate have been studied . The leaching rate of vanadium increases with the increase of the leaching agent content, the decrease of the particle size, the increase of the temperature, and the increase of the reaction time .

Result of Action

The inhibition of PTPase by calcium metavanadate can lead to changes in the phosphorylation state of proteins, impacting cellular signaling pathways and altering cellular functions and behaviors . This can have various effects at the molecular and cellular levels, depending on the specific proteins and pathways involved.

Action Environment

The action of calcium metavanadate can be influenced by various environmental factors. For example, the leaching rate of vanadium from calcium metavanadate increases with the increase of the leaching agent content, the decrease of the particle size, the increase of the temperature, and the increase of the reaction time . These factors can influence the compound’s action, efficacy, and stability.

Future Directions

properties

IUPAC Name |

calcium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWNZRZGKVWORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(VO3)2, CaO6V2 | |

| Record name | calcium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893970 | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

14100-64-2 | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)